

Application Notes and Protocols: Synthesis and Utility of Non-Hydrolyzable Myristoyl-CoA Analogs

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Compound of Interest		
Compound Name:	Myristoyl coenzyme A	
Cat. No.:	B1199175	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of eukaryotic and viral proteins. [1][2][3][4] This process is catalyzed by N-myristoyltransferase (NMT) and plays a pivotal role in membrane targeting, signal transduction, and protein-protein interactions.[1] Dysregulation of N-myristoylation is implicated in various diseases, including cancer, and viral and bacterial infections, making NMT a promising therapeutic target.

Non-hydrolyzable myristoyl-CoA analogs are invaluable tools for studying the kinetics and mechanism of NMT and for developing potent and specific inhibitors. These analogs mimic the natural substrate, myristoyl-CoA, but are resistant to enzymatic cleavage, allowing for the investigation of enzyme-substrate interactions and the development of potential therapeutics. This document provides detailed protocols for the synthesis of a key non-hydrolyzable myristoyl-CoA analog and its application in NMT inhibition assays.

Signaling Pathways Involving N-Myristoylation

N-myristoylation is integral to numerous signaling pathways by facilitating the localization of key proteins to cellular membranes, a prerequisite for their function. A prominent example is the

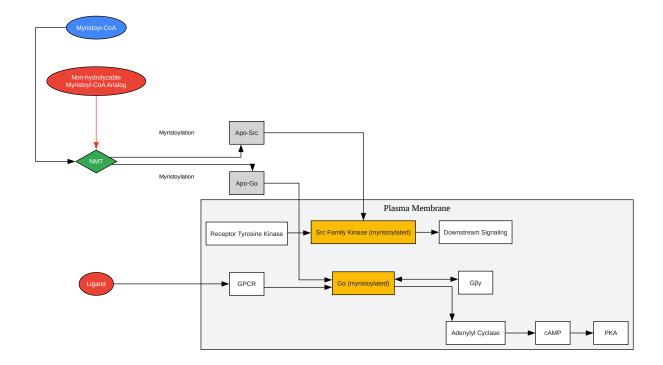




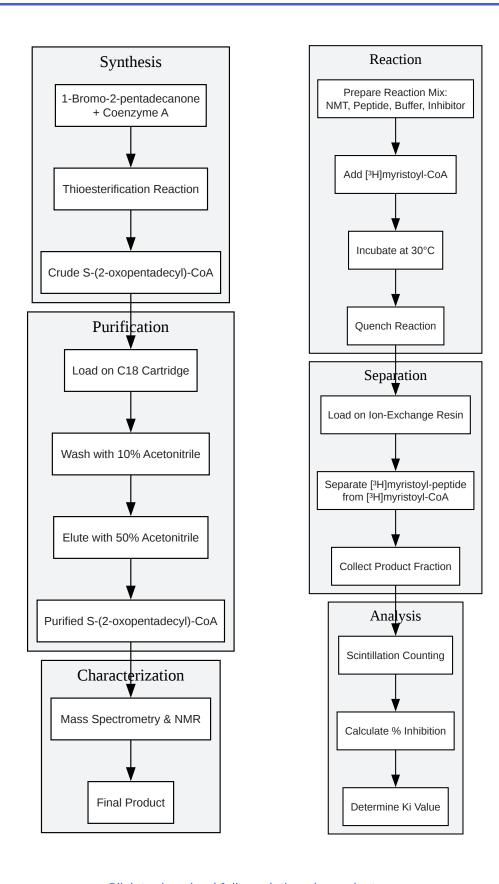


role of myristoylated proteins in G-protein coupled receptor (GPCR) and tyrosine kinase signaling.









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